molecular formula C6H8N2O4S2 B103779 Benzene-1,4-disulfonamide CAS No. 16993-45-6

Benzene-1,4-disulfonamide

Cat. No. B103779
CAS RN: 16993-45-6
M. Wt: 236.3 g/mol
InChI Key: WOUBWJAJSXAOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-1,4-disulfonamide is an organic compound with the molecular weight of 236.27 . It is a part of the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of benzene-1,4-disulfonamide can be facilitated by commercially available disulfonyl dichlorides. Two sulfonamide groups are constructed by reacting the disulfonyl dichloride with diethyl amine . Another method involves the Mitsunobu reaction, which is a redox condensation reaction between a pronucleophile and a primary or secondary alcohol using a combination of azodicarboxylate and phosphine reagents .


Molecular Structure Analysis

The molecular structure of benzene-1,4-disulfonamide involves a benzene ring with two sulfonamide groups attached. The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis .


Chemical Reactions Analysis

Benzene-1,4-disulfonamide can undergo various chemical reactions. For instance, it can participate in the Mitsunobu reaction, which is effective for constructing medium and large ring structures .


Physical And Chemical Properties Analysis

Benzene-1,4-disulfonamide is a powder at room temperature with a melting point of 286-288°C . As a non-polar molecule, it is immiscible with water but readily miscible with organic solvents .

Safety and Hazards

Benzene-1,4-disulfonamide is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

Benzene-1,4-disulfonamide has been identified as a promising compound in the field of medicinal chemistry, particularly as an inhibitor of oxidative phosphorylation. This suggests potential applications in the treatment of diseases that are dependent on aerobic metabolism .

properties

IUPAC Name

benzene-1,4-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUBWJAJSXAOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632245
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,4-disulfonamide

CAS RN

16993-45-6
Record name Benzene-1,4-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzene-1,4-disulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene-1,4-disulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzene-1,4-disulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Benzene-1,4-disulfonamide
Reactant of Route 4
Benzene-1,4-disulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Benzene-1,4-disulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzene-1,4-disulfonamide

Q & A

Q1: How does Benzene-1,4-disulfonamide interact with its target and what are the downstream effects?

A1: Research indicates that benzene-1,4-disulfonamide derivatives act as potent inhibitors of oxidative phosphorylation (OXPHOS), specifically targeting complex I within the electron transport chain [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. Consequently, cells heavily reliant on aerobic metabolism, such as certain cancer cells, experience reduced energy availability leading to growth inhibition and cell death [, ].

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of Benzene-1,4-disulfonamide and how modifications impact its activity?

A2: Studies focusing on benzene-1,4-disulfonamides as OXPHOS inhibitors demonstrate a clear SAR. Modifications to the core structure, particularly substitutions on the benzene ring and variations in the sulfonamide moieties, significantly influence the compound's potency and selectivity for complex I [, ]. Optimization efforts have successfully yielded derivatives with nanomolar IC50 values against complex I, highlighting the impact of structural modifications on enhancing inhibitory activity [, ].

Q3: What is the in vitro and in vivo efficacy of Benzene-1,4-disulfonamide derivatives?

A3: Benzene-1,4-disulfonamide derivatives have demonstrated promising in vitro and in vivo efficacy. In cell-based assays, these compounds effectively inhibit the growth of various cancer cell lines, particularly those exhibiting a high dependence on OXPHOS [, ]. Furthermore, in vivo studies using a syngeneic pancreatic cancer model showcased significant tumor growth inhibition following oral administration of a lead compound, DX3-213B, without noticeable toxicity []. These findings highlight the therapeutic potential of benzene-1,4-disulfonamide derivatives for treating cancers reliant on OXPHOS.

Q4: Besides anticancer activity, are there other applications for Benzene-1,4-disulfonamide derivatives?

A4: Beyond their potential as anticancer agents, benzene-1,4-disulfonamide derivatives have shown promise as inhibitors of carbonic anhydrases (CAs) [, ]. Specifically, compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, N-(3-morpholinopropyl)benzene-1,4-disulfonamide, and N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide) exhibit inhibitory activity against hCA I, hCA II, hCA IV, and hCA XII with varying affinities []. This suggests their potential application in developing novel antiglaucoma therapies [].

Q5: Has Benzene-1,4-disulfonamide been utilized in catalytic applications?

A5: While not directly acting as catalysts, benzene-1,4-disulfonamide derivatives play a crucial role in catalyst development. For instance, a novel catalyst system employing copper immobilized on layered double hydroxides (LDHs) utilizes N1,N4-bis(4,6-diamino-1,3,5-triazin-2-yl)benzene-1,4-disulfonamide as a key component []. This catalyst demonstrates high efficiency in synthesizing pyrano[2,3-d]pyrimidine and dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-dione derivatives, highlighting the utility of benzene-1,4-disulfonamide derivatives in designing efficient catalytic systems [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.